2-Azido-1-(4-chlorophenyl)ethanone
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Overview
Description
2-Azido-1-(4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6ClN3O. It is characterized by the presence of an azido group (-N3) and a chlorophenyl group attached to an ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4-chlorophenyl)ethanone typically involves the reaction of 4-chlorophenylacetic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the efficient formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-chlorophenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azido-1-(4-chlorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and tracking biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-chlorophenyl)ethanone involves the reactivity of the azido group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it participates in. For example, in biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal click chemistry reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-1-(4-bromophenyl)ethanone
- 2-Azido-1-(4-fluorophenyl)ethanone
- 2-Azido-1-(4-methylphenyl)ethanone
Uniqueness
2-Azido-1-(4-chlorophenyl)ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its analogs. The chlorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-azido-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWGORFLXHAAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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